Cas no 1208077-22-8 (5-bromo-2-chlorobenzene-1-sulfonamide)

5-bromo-2-chlorobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-chlorobenzene sulfonamide
- Benzenesulfonamide, 5-bromo-2-chloro-
- 5-Bromo-2-chlorobenzene-1-sulfonamide
- 5-bromo-2-chlorobenzene-1-sulfonamide
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- MDL: MFCD12026259
- インチ: 1S/C6H5BrClNO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11)
- InChIKey: PQGORAWLDDZMBJ-UHFFFAOYSA-N
- ほほえんだ: C1(S(N)(=O)=O)=CC(Br)=CC=C1Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
5-bromo-2-chlorobenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-67485-0.1g |
5-bromo-2-chlorobenzene-1-sulfonamide |
1208077-22-8 | 95.0% | 0.1g |
$135.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1244541-5g |
5-bromo-2-chlorobenzene-1-sulfonamide |
1208077-22-8 | 98% | 5g |
$1695 | 2025-02-24 | |
eNovation Chemicals LLC | Y1244541-1g |
5-bromo-2-chlorobenzene-1-sulfonamide |
1208077-22-8 | 98% | 1g |
$700 | 2024-06-06 | |
eNovation Chemicals LLC | Y1244541-5g |
5-bromo-2-chlorobenzene-1-sulfonamide |
1208077-22-8 | 98% | 5g |
$1600 | 2024-06-06 | |
Alichem | A013027107-250mg |
5-Bromo-2-chlorobenzenesulfonamide |
1208077-22-8 | 97% | 250mg |
$480.00 | 2023-09-04 | |
TRC | B417675-50mg |
5-Bromo-2-chlorobenzene-1-sulfonamide |
1208077-22-8 | 50mg |
$ 160.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1244541-250mg |
5-bromo-2-chlorobenzene-1-sulfonamide |
1208077-22-8 | 98% | 250mg |
$395 | 2024-06-06 | |
Enamine | EN300-67485-1.0g |
5-bromo-2-chlorobenzene-1-sulfonamide |
1208077-22-8 | 95.0% | 1.0g |
$390.0 | 2025-02-20 | |
Oakwood | 038079-1g |
5-Bromo-2-chlorobenzenesulfonamide |
1208077-22-8 | 98% | 1g |
$390.00 | 2024-07-19 | |
Aaron | AR01AAXR-50mg |
5-bromo-2-chlorobenzene-1-sulfonamide |
1208077-22-8 | 95% | 50mg |
$149.00 | 2025-03-30 |
5-bromo-2-chlorobenzene-1-sulfonamide 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
5-bromo-2-chlorobenzene-1-sulfonamideに関する追加情報
Professional Introduction to 5-bromo-2-chlorobenzene-1-sulfonamide (CAS No: 1208077-22-8)
5-bromo-2-chlorobenzene-1-sulfonamide, with the CAS number 1208077-22-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its bromo and chloro substituents on a benzene ring with a sulfonamide functional group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of 5-bromo-2-chlorobenzene-1-sulfonamide consists of a benzene ring substituted at the 5-position with a bromine atom and at the 2-position with a chlorine atom. The presence of these halogen atoms enhances its reactivity, making it a versatile building block for further chemical modifications. The sulfonamide group at the 1-position introduces polarity and functionality, which is crucial for its applications in medicinal chemistry.
In recent years, 5-bromo-2-chlorobenzene-1-sulfonamide has been extensively studied for its potential in drug discovery and development. Its structural features allow for the facile introduction of other functional groups, making it an ideal candidate for constructing complex molecules. Researchers have leveraged its reactivity to develop novel sulfonamides with enhanced pharmacological properties.
One of the most compelling aspects of 5-bromo-2-chlorobenzene-1-sulfonamide is its role in the synthesis of sulfonamide-based drugs. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The halogenated benzene ring in 5-bromo-2-chlorobenzene-1-sulfonamide provides additional opportunities for fine-tuning these activities through structural modifications.
Recent studies have highlighted the compound's utility in developing inhibitors targeting various enzymes and receptors. For instance, derivatives of 5-bromo-2-chlorobenzene-1-sulfonamide have been explored as potential inhibitors of carbonic anhydrase, an enzyme involved in numerous physiological processes. The bromo and chloro substituents enhance binding affinity by improving interactions with the target protein.
The pharmaceutical industry has shown particular interest in harnessing the potential of 5-bromo-2-chlorobenzene-1-sulfonamide for creating next-generation therapeutics. Its structural framework allows for the design of molecules with improved solubility, bioavailability, and metabolic stability. These attributes are critical for developing drugs that can effectively reach their target sites within the body.
In addition to its pharmaceutical applications, 5-bromo-2-chlorobenzene-1-sulfonamide has found utility in materials science. Its ability to undergo selective reactions makes it a valuable precursor for synthesizing advanced materials with tailored properties. Researchers are exploring its use in developing organic electronic components, where precise control over molecular structure is essential.
The synthesis of 5-bromo-2-chlorobenzene-1-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to construct its complex framework efficiently.
The growing body of research on 5-bromo-2-chlorobenzene-1-sulfonamide underscores its significance as a chemical intermediate. As our understanding of its reactivity and biological activity continues to expand, new applications are likely to emerge. The compound's versatility makes it a cornerstone in both academic research and industrial development.
In conclusion, 5-bromo-2-chlorobenzene-1-sulfonamide (CAS No: 1208077-22-8) represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for chemists and researchers striving to develop innovative solutions to complex challenges.
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